3-Methylpiperidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpiperidine-1-sulfonyl chloride is an organic compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 3-Methylpiperidine-1-sulfonyl chloride typically involves the reaction of 3-methylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
3-Methylpiperidine+Chlorosulfonic Acid→3-Methylpiperidine-1-sulfonyl chloride+HCl
Industrial production methods may vary, but they generally involve similar reaction conditions with optimized parameters to maximize yield and purity .
Chemical Reactions Analysis
3-Methylpiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific nucleophile or reducing/oxidizing agent used .
Scientific Research Applications
3-Methylpiperidine-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups for further functionalization.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3-Methylpiperidine-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
3-Methylpiperidine-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Piperidine-1-sulfonyl chloride: Similar structure but without the methyl group at the 3-position.
N-Methylpiperidine-1-sulfonyl chloride: Similar structure but with a methyl group on the nitrogen atom.
Piperidine-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form .
Properties
IUPAC Name |
3-methylpiperidine-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-6-3-2-4-8(5-6)11(7,9)10/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDFNZUQWMCFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627887-46-1 |
Source
|
Record name | 3-methylpiperidine-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.